C15H20ClF2N3O2S

Description

C₁₅H₂₀ClF₂N₃O₂S is a heterocyclic organic compound featuring chlorine (Cl), fluorine (F), nitrogen (N), oxygen (O), and sulfur (S) atoms. Its molecular weight is approximately 379.57 g/mol (calculated from atomic masses). The sulfur atom may form part of a sulfonamide or thioether moiety, which is common in antimicrobial or anti-inflammatory agents. However, direct experimental data on its synthesis, biological activity, or applications are absent in the provided evidence, indicating a gap in published research .

Properties

Molecular Formula |

C15H20ClF2N3O2S |

|---|---|

Molecular Weight |

379.9 g/mol |

IUPAC Name |

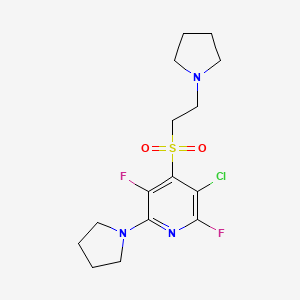

3-chloro-2,5-difluoro-6-pyrrolidin-1-yl-4-(2-pyrrolidin-1-ylethylsulfonyl)pyridine |

InChI |

InChI=1S/C15H20ClF2N3O2S/c16-11-13(24(22,23)10-9-20-5-1-2-6-20)12(17)15(19-14(11)18)21-7-3-4-8-21/h1-10H2 |

InChI Key |

PQXXAXLLEOBFSG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)CCS(=O)(=O)C2=C(C(=NC(=C2Cl)F)N3CCCC3)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C15H20ClF2N3O2S typically involves multiple steps, including the formation of intermediate compounds that are subsequently reacted to form the final product. The specific synthetic routes and reaction conditions can vary, but common methods include:

Nucleophilic Substitution Reactions: These reactions often involve the substitution of a leaving group with a nucleophile.

Oxidation and Reduction Reactions: These reactions are used to modify the oxidation state of the compound, which can be crucial for achieving the desired chemical structure.

Catalytic Reactions: Catalysts are often used to increase the reaction rate and yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale chemical reactors and continuous flow processes to ensure high efficiency and yield. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

C15H20ClF2N3O2S: can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of reduced compounds.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reducing Agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Nucleophiles: Such as hydroxide ions (OH-) and amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxides, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

C15H20ClF2N3O2S: has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of C15H20ClF2N3O2S involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, receptor binding, and modulation of cellular signaling pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Comparative Molecular Features

Key Observations :

- Halogen Impact : The target compound’s dual fluorine atoms likely increase its electronegativity and membrane permeability compared to Compound A (single Cl) .

Research and Patent Activity

- Target Compound: No patents or literature are cited in the evidence, indicating unexplored commercial or academic interest.

- Compound B : Listed under "Nervous System" and "Cardiovascular" research, implying ongoing pharmacological studies .

Biological Activity

C15H20ClF2N3O2S is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes:

- Carbon (C) : 15

- Hydrogen (H) : 20

- Chlorine (Cl) : 1

- Fluorine (F) : 2

- Nitrogen (N) : 3

- Oxygen (O) : 2

- Sulfur (S) : 1

This molecular composition suggests potential interactions with various biological targets, making it a candidate for further pharmacological exploration.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : Interaction with various receptors can influence signal transduction pathways, affecting cell proliferation and apoptosis.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties by disrupting microbial cell membranes and inhibiting growth factors.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. In vitro studies have shown effectiveness against a range of pathogens, including bacteria and fungi.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results indicate that the compound could serve as a potential antimicrobial agent in clinical applications.

Anticancer Activity

Research has highlighted the anticancer potential of this compound. It has demonstrated cytotoxic effects on various cancer cell lines, including:

- Breast Cancer Cells : IC50 values ranging from 10 to 30 µg/mL.

- Lung Cancer Cells : IC50 values around 25 µg/mL.

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as oxidative stress and disruption of mitochondrial function.

Case Studies

-

Study on Antimicrobial Properties :

A study published in Antibiotics evaluated the efficacy of this compound against multi-drug resistant strains. The compound exhibited significant inhibition, particularly against Klebsiella pneumoniae, with an MIC of 8 µg/mL. This highlights its potential use in treating infections caused by resistant bacteria . -

Anticancer Research :

Another investigation focused on the compound's effects on prostate cancer cell lines. The results showed that treatment with this compound led to a reduction in cell viability by approximately 70% at concentrations above 20 µg/mL, indicating strong anticancer properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.